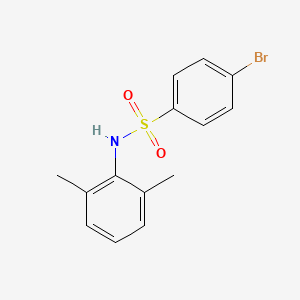![molecular formula C21H31N3O2 B5725230 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic effects. CPP is a piperazine derivative that has been studied for its ability to interact with certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
作用机制
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine's mechanism of action is thought to involve its interaction with the NMDA receptor and the dopamine D2 receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. This compound is believed to act as a partial agonist at the NMDA receptor, meaning that it can both activate and inhibit the receptor's activity depending on the concentration of the compound. The dopamine D2 receptor is a type of G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound is believed to act as a partial agonist at the dopamine D2 receptor as well, which may have implications for the treatment of schizophrenia.
Biochemical and Physiological Effects:
This compound's interaction with the NMDA receptor and the dopamine D2 receptor may have various biochemical and physiological effects. For example, this compound's partial agonist activity at the NMDA receptor may enhance synaptic plasticity and memory formation, while its partial agonist activity at the dopamine D2 receptor may modulate dopamine neurotransmission and reduce psychotic symptoms in schizophrenia. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine's potential therapeutic effects make it an attractive compound for scientific research. However, there are some limitations to its use in lab experiments. For example, this compound's partial agonist activity at the NMDA receptor and the dopamine D2 receptor may make it difficult to interpret its effects on these receptors. Additionally, this compound's relatively low potency may require higher concentrations of the compound to be used in experiments, which may increase the risk of non-specific effects.
未来方向
There are several future directions for research on 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. One potential area of research is to further explore its interaction with the NMDA receptor and the dopamine D2 receptor, and to investigate its effects on other neurotransmitter systems. Another area of research is to explore the potential therapeutic effects of this compound in various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.
合成方法
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis typically begins with the reaction of 4-phenylpiperazine with 2,2-dimethylpropanoyl chloride to form the intermediate 1-(2,2-dimethylpropanoyl)-4-phenylpiperazine. This intermediate is then reacted with piperidine and trifluoroacetic anhydride to form the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential therapeutic effects in various neurological disorders such as depression, anxiety, and schizophrenia. This compound is believed to interact with certain receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor and the dopamine D2 receptor. These receptors play important roles in the regulation of neurotransmitter activity and are implicated in the pathophysiology of various neurological disorders.
属性
IUPAC Name |
2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,3)20(26)24-11-9-17(10-12-24)19(25)23-15-13-22(14-16-23)18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQQEHKQKUQSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)


![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

